1-(2-fluorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
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Overview
Description
1-(2-Fluorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. Catalysts such as Brønsted acids (e.g., acetic acid) or metal nanoparticles (e.g., cerium oxide) are often used to facilitate these reactions . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug development and biochemical research.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorobenzyl and phenyl groups enhance its binding affinity, allowing it to modulate specific biochemical pathways. This modulation can result in various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-3’-phenyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione can be compared with other spiro compounds and quinazoline derivatives:
Spiro[indole-3,2’-quinazoline] derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological and chemical properties.
Fluorobenzyl derivatives: Compounds with fluorobenzyl groups exhibit enhanced stability and reactivity, making them valuable in medicinal chemistry.
Phenyl-substituted quinazolines: These compounds are known for their diverse biological activities, including anticancer and antimicrobial properties.
Properties
Molecular Formula |
C28H20FN3O2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1'-[(2-fluorophenyl)methyl]-3-phenylspiro[1H-quinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C28H20FN3O2/c29-23-15-7-4-10-19(23)18-31-25-17-9-6-14-22(25)28(27(31)34)30-24-16-8-5-13-21(24)26(33)32(28)20-11-2-1-3-12-20/h1-17,30H,18H2 |
InChI Key |
SHBSECZDPRPYCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC24C5=CC=CC=C5N(C4=O)CC6=CC=CC=C6F |
Origin of Product |
United States |
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